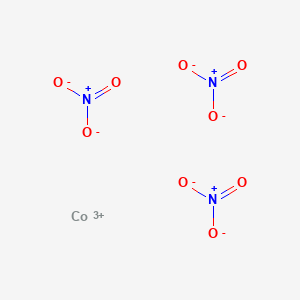

Cobalt(3+);trinitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15520-84-0 |

|---|---|

Molecular Formula |

Co(NO3)3 |

Molecular Weight |

244.95 g/mol |

IUPAC Name |

cobalt(3+);trinitrate |

InChI |

InChI=1S/Co.3NO3/c;3*2-1(3)4/q+3;3*-1 |

InChI Key |

JGDIMKGYTAZXOY-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |

Synonyms |

Cobalt(III) nitrate. |

Origin of Product |

United States |

Foundational & Exploratory

"cobalt(III) nitrate chemical formula and structure"

An In-depth Technical Guide to Cobalt(III) Nitrate

This guide provides a comprehensive overview of cobalt(III) nitrate, focusing on its chemical formula, molecular structure, physicochemical properties, and key experimental protocols. The information is tailored for researchers, scientists, and professionals in drug development and materials science who require detailed technical data.

Chemical Formula and Molecular Structure

Cobalt(III) nitrate is an inorganic compound with the chemical formula Co(NO₃)₃ .[1] It is a coordination complex where the central cobalt atom is in the +3 oxidation state.

The molecule adopts a distorted octahedral geometry.[1] This arrangement is achieved through the coordination of three bidentate nitrate ligands to the central cobalt ion. Each nitrate ligand binds to the cobalt atom through two oxygen atoms. This coordination results in a molecule with D₃ symmetry, making it chiral. The compound is diamagnetic and appears as a green solid that can be sublimed at ambient temperatures.[1] The structural integrity, particularly the six-coordinate molecular unit, is maintained when dissolved in solvents like carbon tetrachloride.[2]

Key structural parameters include Co-O bond lengths of approximately 190 pm and O-Co-O angles within the same chelating nitrate group of about 68 degrees.[1]

Physicochemical Properties

The quantitative properties of cobalt(III) nitrate are summarized in the table below, providing a clear reference for experimental and theoretical applications.

| Property | Value | Reference(s) |

| Chemical Formula | Co(NO₃)₃ | [1] |

| Molar Mass | 244.96 g/mol | [1] |

| Appearance | Green, hygroscopic, crystalline solid | [1] |

| Density | 2.49 g/cm³ | [1] |

| Solubility in Water | 5.07 g/100 mL | [1] |

| Magnetic Properties | Diamagnetic | [1] |

| CAS Number | 15520-84-0 | [1] |

| Crystal Structure | Cubic | [1] |

Experimental Protocols

Synthesis of Anhydrous Cobalt(III) Nitrate

The primary method for preparing anhydrous cobalt(III) nitrate involves the reaction of cobalt(III) fluoride with dinitrogen pentoxide.[2]

Methodology:

-

Reactants: Cobalt(III) fluoride (CoF₃) and dinitrogen pentoxide (N₂O₅) are required as starting materials.

-

Reaction: The reaction is carried out in a controlled environment to prevent exposure to moisture, given the hygroscopic nature of the product.

-

Equation: CoF₃ + 3N₂O₅ → Co(NO₃)₃ + 3FNO₂ (Note: The exact stoichiometry and reaction byproducts may vary).

-

Product Isolation: The resulting green solid, cobalt(III) nitrate, is isolated from the reaction mixture.

Synthesis Workflow

References

In-Depth Technical Guide: Cobalt(III) Nitrate (CAS 15520-84-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on Cobalt(III) nitrate (CAS 15520-84-0). It is intended for an audience with a professional background in chemistry and pharmacology. A significant portion of the publicly available toxicological and biological data pertains to the more common Cobalt(II) nitrate, and this information should be interpreted with caution as it may not be directly applicable to Cobalt(III) nitrate.

Chemical and Physical Properties

Cobalt(III) nitrate is an inorganic compound with the chemical formula Co(NO₃)₃. It is a green, diamagnetic solid that is hygroscopic and a strong oxidizing agent.[1] It is soluble in water, forming a deep blue solution, though it reacts with water over time.[2]

Table 1: Chemical and Physical Properties of Cobalt(III) Nitrate

| Property | Value | Reference(s) |

| CAS Number | 15520-84-0 | [1] |

| Molecular Formula | Co(NO₃)₃ | [1] |

| Molecular Weight | 244.96 g/mol | [1] |

| Appearance | Green or blue/violet crystalline solid | [1][2] |

| Solubility in Water | 5.07 g/100 mL | [1] |

| Density | 2.49 g/cm³ | [1] |

| Melting Point | Sublimes at ambient temperature | [1] |

| Boiling Point | Not available | |

| IUPAC Name | Cobalt(III) nitrate | [1] |

| SMILES String | [Co+3].O=--INVALID-LINK--[O-].[O-]--INVALID-LINK--=O.[O-]--INVALID-LINK--=O | [1] |

| InChI Key | JGDIMKGYTAZXOY-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

Synthesis

Anhydrous Cobalt(III) nitrate can be synthesized by the reaction of dinitrogen pentoxide (N₂O₅) with cobalt(III) fluoride (CoF₃).[2] The product can be purified by vacuum sublimation at 40°C.[3]

Experimental Protocol: Synthesis of Anhydrous Cobalt(III) Nitrate

-

Reactants: Anhydrous cobalt(III) fluoride and pure dinitrogen pentoxide.[4]

-

Procedure Outline:

-

Dinitrogen pentoxide is condensed onto anhydrous cobalt(III) fluoride at -70°C.[4]

-

The mixture is allowed to warm to room temperature.[4]

-

The reaction proceeds, indicated by a color change to green, and is complete in approximately one hour.[4]

-

Excess dinitrogen pentoxide and gaseous byproducts are removed with a stream of nitrogen.[4]

-

The resulting solid is purified by vacuum sublimation at 40°C to yield green, hygroscopic crystals of Cobalt(III) nitrate.[4]

-

Logical Flow of Synthesis:

Reactivity

Cobalt(III) nitrate is a potent oxidizing agent. When dissolved in water, the initial green solution rapidly turns pink due to the oxidation of water, leading to the formation of Cobalt(II) ions and the release of oxygen.[3]

Toxicological Data

Important Note: Specific toxicological data for Cobalt(III) nitrate (CAS 15520-84-0) is not available in the reviewed literature. The data presented below is for the more common Cobalt(II) nitrate and its hexahydrate. While the toxicity is primarily attributed to the cobalt ion, differences in oxidation state can affect bioavailability and reactivity, so this data should be used for general guidance only and not as a direct substitute for data on the Co(III) form.

Table 2: Toxicological Data for Cobalt(II) Nitrate

| Parameter | Value | Species | Route | Reference(s) |

| LD50 | 691 mg/kg | Rat | Oral | [5] |

| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans | - | Inhalation | [5] |

| Mutagenicity | In vitro tests showed mutagenic effects | - | - | [5] |

| Reproductive Toxicity | May damage fertility | - | - | [6] |

| Hazards | May intensify fire; oxidizer. Harmful if swallowed. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Suspected of causing genetic defects. | - | - | [6][7] |

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of Cobalt(III) nitrate are scarce. The research in this area primarily focuses on more complex Cobalt(III) coordination compounds where the cobalt ion is chelated by various organic ligands.

In a broader context, cobalt compounds, including cobalt nitrate, are known to have applications as catalysts in various chemical reactions, some of which may have biological relevance.[8] For instance, cobalt-based catalysts are investigated for the electrocatalytic reduction of nitrate to ammonia.[9]

Some studies have explored the reaction mechanisms of Cobalt(III) complexes with biologically relevant molecules. For example, the reaction of certain Cobalt(III)-peroxo complexes with nitriles has been investigated, demonstrating that the spin state of the cobalt ion, influenced by its ligand environment, plays a crucial role in its reactivity.[10] Another study detailed the reactivity of a Cobalt(III)-nitrosyl complex in nitric oxide (NO) transfer and dioxygenation reactions, which are relevant to biological signaling. The proposed mechanism involves the dissociation of NO from the cobalt complex.[11][12]

Proposed Reaction Pathway in a Cobalt(III)-Nitrosyl Complex:

While these studies provide insights into the potential reactivity of the Co(III) center, they do not directly describe a signaling pathway for Cobalt(III) nitrate itself. It is plausible that in a biological system, the nitrate ligands would be readily displaced, and the biological effects would be dictated by the interactions of the Co(III) aqua ion or its subsequent reduction to Co(II).

Handling and Safety

Given its strong oxidizing properties and the known toxicity of cobalt compounds, Cobalt(III) nitrate should be handled with extreme care. Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As it may intensify fire, it should be stored away from combustible materials.[6]

Summary and Future Directions

Cobalt(III) nitrate is a compound with interesting chemical properties, notably its strong oxidizing potential. However, there is a significant lack of specific data regarding its toxicology, biological activity, and detailed experimental protocols for its synthesis. The majority of available information pertains to the more stable and common Cobalt(II) nitrate.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The reactivity of the Co(III) ion suggests potential for use in catalysis and as a precursor for novel coordination complexes. However, a thorough investigation into its toxicological profile is imperative before any biological applications can be seriously considered. Future research should focus on:

-

Developing and publishing a detailed, reproducible synthesis protocol.

-

Conducting comprehensive toxicological studies (in vitro and in vivo) specifically on CAS 15520-84-0.

-

Investigating the biological activity of Cobalt(III) nitrate itself, beyond its role as a component of more complex molecules.

-

Elucidating its mechanism of action in any observed biological effects, including potential interactions with cellular signaling pathways.

References

- 1. CN101481146A - Preparation of cobalt nitrate solution - Google Patents [patents.google.com]

- 2. Anhydrous cobalt(III) nitrate: preparation, spectra, and reactions with some organic ligands - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. Cobalt(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. Anhydrous cobalt(III) nitrate - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. flinnsci.com [flinnsci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Cobalt Nitrate Catalyst-Industry News-Nickel Acetate,Cobalt Sulfate-Fairsky Industrial Co., Limited [fairskyindustrial.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New Study Unveils Cobalt(III) Reaction Mechanism with Nitriles, Opening Pathways for Drug DevelopmentUNIST News Center | UNIST News Center [news.unist.ac.kr]

- 11. Factors That Control the Reactivity of Cobalt(III)–Nitrosyl Complexes in Nitric Oxide Transfer and Dioxygenation Reactions: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Oxidizing Properties of Cobalt(III) Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(III) nitrate, Co(NO₃)₃, is a potent oxidizing agent with significant applications in synthetic chemistry and potential relevance in materials science and drug development. This technical guide provides a comprehensive overview of its core oxidizing properties, supported by quantitative data, detailed experimental protocols for its preparation and use, and mechanistic insights. The high standard electrode potential of the Co(III)/Co(II) couple underpins its strong oxidizing capabilities, enabling a variety of chemical transformations. This document consolidates key information to facilitate its effective and safe utilization in a research and development setting.

Introduction

Cobalt is a transition metal that exhibits multiple oxidation states, with +2 and +3 being the most common. While cobalt(II) compounds are generally stable, cobalt(III) salts are powerful oxidizing agents. Cobalt(III) nitrate, in its anhydrous form, is a green, diamagnetic solid that is highly reactive.[1] It readily oxidizes water and various organic functional groups.[1] The high reactivity of cobalt(III) nitrate stems from the strong thermodynamic driving force for the reduction of Co(III) to the more stable Co(II) state. This guide will delve into the fundamental physicochemical properties that govern its oxidizing nature, provide practical experimental details, and explore its potential applications, particularly in areas of interest to drug development professionals.

Physicochemical and Oxidizing Properties

The oxidizing strength of cobalt(III) is quantified by its standard electrode potential. This fundamental property provides a measure of its ability to accept electrons and be reduced.

Standard Electrode Potential

The key to understanding the oxidizing power of cobalt(III) nitrate lies in the standard electrode potential (E°) of the Co(III)/Co(II) redox couple.

Table 1: Standard Electrode Potential of the Co³⁺/Co²⁺ Couple

| Redox Couple | Standard Electrode Potential (E° vs. SHE) |

| Co³⁺ + e⁻ ⇌ Co²⁺ | +1.82 V |

SHE: Standard Hydrogen Electrode

This high positive potential indicates that Co(III) has a strong tendency to be reduced to Co(II), making it a powerful oxidizing agent, capable of oxidizing a wide range of substrates.

Chemical Properties

Anhydrous cobalt(III) nitrate is a molecular coordination complex where three bidentate nitrate ligands create a distorted octahedral arrangement around the central cobalt atom.[1] It is a hygroscopic solid that reacts vigorously with water.

Reaction with Water: Cobalt(III) nitrate readily oxidizes water, leading to the formation of cobalt(II) ions and the evolution of oxygen. The initial green solution rapidly turns pink, which is characteristic of hydrated cobalt(II) ions.[1]

Equation 1: Oxidation of Water 4Co(NO₃)₃(s) + 2H₂O(l) → 4Co(NO₃)₂(aq) + 4HNO₃(aq) + O₂(g)

Experimental Protocols

Preparation of Anhydrous Cobalt(III) Nitrate

Anhydrous cobalt(III) nitrate can be synthesized through the reaction of dinitrogen pentoxide (N₂O₅) with cobalt(III) fluoride (CoF₃).[2]

Experimental Workflow for Preparation:

Figure 1: Workflow for the synthesis of anhydrous cobalt(III) nitrate.

Protocol:

-

In a dry, inert atmosphere, suspend cobalt(III) fluoride in a suitable anhydrous solvent such as carbon tetrachloride.

-

Slowly add a solution of dinitrogen pentoxide in the same solvent to the suspension with stirring.

-

The reaction mixture is stirred until the reaction is complete, indicated by a color change.

-

The resulting solid is isolated by filtration under inert atmosphere.

-

Purification of the crude cobalt(III) nitrate is achieved by vacuum sublimation at 40 °C.[1]

Oxidation of Alcohols (General Procedure)

While specific protocols for using anhydrous cobalt(III) nitrate as a stoichiometric oxidant are not widely documented due to its high reactivity and the prevalence of catalytic systems, a general procedure can be inferred from its properties. The reactions must be conducted under anhydrous conditions to prevent the decomposition of the reagent.

General Experimental Setup for Alcohol Oxidation:

Figure 2: General workflow for the oxidation of alcohols using cobalt(III) nitrate.

Protocol:

-

Dissolve the alcohol substrate in a dry, inert solvent (e.g., acetonitrile, nitromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a suitable temperature (e.g., 0 °C or lower) to control the reaction rate.

-

Slowly add a solution or suspension of anhydrous cobalt(III) nitrate in the same solvent to the alcohol solution with vigorous stirring.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by adding a suitable reducing agent (e.g., a saturated aqueous solution of sodium bisulfite).

-

Perform a standard aqueous workup, including extraction with an organic solvent, followed by drying and purification of the product (e.g., by column chromatography).

The degree of oxidation (to aldehyde, ketone, or carboxylic acid) will depend on the reaction conditions, including the stoichiometry of the oxidant, temperature, and reaction time.[3]

Mechanistic Considerations

The oxidation of organic substrates by cobalt(III) species can proceed through different mechanisms, often involving single-electron transfer (SET) pathways.

Proposed Electron Transfer Mechanism:

Figure 3: Plausible single-electron transfer pathway for alcohol oxidation by Co(III).

In this proposed mechanism, the cobalt(III) center acts as a one-electron oxidant, generating a substrate radical cation. Subsequent deprotonation and further oxidation lead to the final product. The specific intermediates and reaction pathways can be influenced by the nature of the substrate and the reaction conditions.

Applications in Drug Development

While direct use of cobalt(III) nitrate in drug synthesis is not extensively reported, the underlying principle of Co(III) as a potent oxidant and its redox chemistry is highly relevant to drug development, particularly in the design of prodrugs.

Redox-Activated Drug Delivery

Cobalt(III) complexes can be used as prodrugs that are activated under specific biological conditions.[4] The core concept relies on the differential stability of Co(III) and Co(II) complexes. Co(III) complexes are typically kinetically inert, meaning they undergo ligand exchange slowly. In contrast, Co(II) complexes are labile.

Signaling Pathway for Bioreductive Drug Release:

References

- 1. Cobalt(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Anhydrous cobalt(III) nitrate: preparation, spectra, and reactions with some organic ligands - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Anhydrous Cobalt(III) Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preparation of anhydrous cobalt(III) nitrate, a highly reactive and thermally unstable inorganic compound. The primary synthetic route involves the reaction of cobalt(III) fluoride with dinitrogen pentoxide. This document details the experimental protocol for this synthesis, purification by vacuum sublimation, and methods for its characterization. All quantitative data are summarized for clarity, and key processes are illustrated with diagrams to facilitate understanding.

Introduction

Anhydrous cobalt(III) nitrate, Co(NO₃)₃, is a green, hygroscopic, and volatile solid. Its high reactivity and oxidizing nature make it a compound of interest in specialized synthetic applications. Unlike the more common cobalt(II) nitrate, the cobalt(III) oxidation state renders the anhydrous nitrate a powerful oxidizing agent, capable of oxidizing water. The molecule features a distorted octahedral geometry with three bidentate nitrate ligands coordinated to the cobalt center. This guide focuses on the established method for its preparation in a laboratory setting.

Synthesis of Anhydrous Cobalt(III) Nitrate

The most reliable method for the preparation of anhydrous cobalt(III) nitrate is the reaction between cobalt(III) fluoride and dinitrogen pentoxide.[1]

Reaction:

CoF₃ + 3 N₂O₅ → Co(NO₃)₃ + 3 NO₂F

Experimental Protocol

The following protocol is based on the established literature.[1]

Materials and Equipment:

-

Cobalt(III) fluoride (CoF₃)

-

Dinitrogen pentoxide (N₂O₅)

-

Vacuum sublimation apparatus

-

Reaction vessel suitable for low-temperature reactions

-

Inert atmosphere glovebox or Schlenk line

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: In an inert atmosphere, a reaction vessel is charged with finely powdered cobalt(III) fluoride. The vessel is then attached to a vacuum line and cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Addition of Reactant: A stoichiometric excess of dinitrogen pentoxide is condensed into the reaction vessel containing the cobalt(III) fluoride.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature while stirring. The progress of the reaction can be monitored by the color change of the solid from the brown of CoF₃ to the green of Co(NO₃)₃. The reaction is typically left to proceed for several hours to ensure complete conversion.

-

Removal of Volatiles: After the reaction is complete, the volatile byproducts, primarily nitryl fluoride (NO₂F) and any unreacted dinitrogen pentoxide, are removed under vacuum at room temperature.

-

Purification: The crude cobalt(III) nitrate is purified by vacuum sublimation. The apparatus is heated to 40 °C under a high vacuum, and the green cobalt(III) nitrate sublimes onto a cold finger.

-

Product Handling and Storage: The purified anhydrous cobalt(III) nitrate is a highly hygroscopic and reactive green solid. It must be handled and stored under a strictly inert and dry atmosphere (e.g., in a glovebox) to prevent decomposition.

Quantitative Data

| Parameter | Value | Reference |

| Sublimation Temperature | 40 °C | |

| Molar Mass | 244.95 g/mol | |

| Appearance | Green, hygroscopic crystals | |

| Density | 2.49 g/cm³ |

Characterization

Anhydrous cobalt(III) nitrate has been characterized using various spectroscopic techniques.

Vibrational Spectroscopy (Infrared)

The infrared spectrum of anhydrous cobalt(III) nitrate is complex due to the covalent nature of the bonding between the cobalt and the nitrate groups. The bidentate coordination of the nitrate ligands results in a characteristic pattern of vibrational modes.

Electronic Spectroscopy

The electronic spectrum of a solution of anhydrous cobalt(III) nitrate in carbon tetrachloride shows absorption bands characteristic of a d⁶ cobalt(III) center in an octahedral-like ligand field.[1]

Safety and Handling

-

Dinitrogen pentoxide is a powerful oxidizing and nitrating agent and is explosive. It must be handled with extreme care by experienced personnel in a suitable fume hood or enclosure.

-

Cobalt(III) fluoride is a strong oxidizing agent and is corrosive.

-

Anhydrous cobalt(III) nitrate is a strong oxidizing agent and is highly reactive and hygroscopic. It will oxidize water and should be handled under an inert atmosphere.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Diagrams

Synthesis Workflow

Caption: Synthesis workflow for anhydrous cobalt(III) nitrate.

Logical Relationship of Key Steps

Caption: Logical steps in the preparation of anhydrous Co(NO₃)₃.

References

A Technical Guide to the Solubility of Cobalt(III) Nitrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of cobalt(III) nitrate. A key focus of this document is to clearly distinguish the solubility properties of cobalt(III) nitrate from its more common and stable counterpart, cobalt(II) nitrate. While cobalt(II) nitrate's solubility is well-documented across a range of solvents, data for cobalt(III) nitrate is sparse, reflecting its inherent instability. This guide synthesizes the available quantitative and qualitative data, outlines relevant experimental methodologies for solubility determination, and explores the implications of cobalt(III) chemistry in the context of drug development, particularly through the lens of redox-activated prodrugs.

Introduction to Cobalt Nitrates: A Tale of Two Oxidation States

Cobalt nitrate can exist in two primary oxidation states: cobalt(II) and cobalt(III). These states confer vastly different chemical and physical properties upon the compounds, including their solubility and stability.

-

Cobalt(II) Nitrate (Co(NO₃)₂): This is the more common and stable form, typically encountered as the red, crystalline hexahydrate (Co(NO₃)₂·6H₂O). It is widely used in pigments, catalysts, and as a source of cobalt(II) ions in synthesis. Its solutions are typically pink to red.

-

Cobalt(III) Nitrate (Co(NO₃)₃): A less stable and highly oxidizing compound, cobalt(III) nitrate is a green, hygroscopic solid. Its synthesis and handling are more challenging, and it is known to be a powerful oxidizing agent.

The distinct electronic configurations of the Co²⁺ and Co³⁺ ions are the primary determinants of these differences, influencing everything from color and magnetic properties to reactivity and solubility.

Solubility Data

The available solubility data for both cobalt(III) and cobalt(II) nitrate are summarized below. It is critical to note the limited availability of quantitative data for cobalt(III) nitrate.

Cobalt(III) Nitrate (Co(NO₃)₃)

Quantitative solubility data for cobalt(III) nitrate is scarce due to its instability in many solvents.

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g solvent) | Notes |

| Water | H₂O | 25 | 5.07 g/100 mL[1] | Reacts with water; the initial green solution rapidly turns pink due to oxidation of water and formation of cobalt(II) ions.[1] |

| Carbon Tetrachloride | CCl₄ | Not Specified | Soluble (Qualitative) | The molecular geometry of Co(NO₃)₃ persists in CCl₄ solution, implying solubility.[2] |

| Methanol | CH₃OH | Not Specified | Data Not Available | - |

| Ethanol | C₂H₅OH | Not Specified | Data Not Available | - |

| Acetone | (CH₃)₂CO | Not Specified | Data Not Available | - |

Note on Stability: The inherent instability of cobalt(III) nitrate, particularly its tendency to act as a strong oxidizing agent, makes traditional solubility measurements challenging. The values obtained should be considered in the context of a dynamic system where the solute may be actively reacting with the solvent.

Cobalt(II) Nitrate (Co(NO₃)₂)

Cobalt(II) nitrate, especially its hexahydrate form, is significantly more soluble in a wider range of solvents.

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g solvent) | Form |

| Water | H₂O | 0 | 84.03 g/100 mL[3][4] | Anhydrous |

| Water | H₂O | 90 | 334.9 g/100 mL[3][4] | Anhydrous |

| Water | H₂O | 0 | 133.8 g/100 mL[5] | Hexahydrate |

| Water | H₂O | 20 | >669.6 g/L[6] | Hexahydrate |

| Water | H₂O | 25 | 103.8 g/100 mL[6] | Hexahydrate |

| Methanol | CH₃OH | Not Specified | 2.1 g/100 mL[3] | Hexahydrate |

| Ethanol | C₂H₅OH | Not Specified | Soluble[6][7][8][9] | Hexahydrate |

| Acetone | (CH₃)₂CO | Not Specified | Soluble[6][7][8][9][10] | Hexahydrate |

| Dimethylformamide (DMF) | C₃H₇NO | 25 | 20[11] | Hexahydrate |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | Soluble[12] | Not Specified |

| 1,4-Dioxane | C₄H₈O₂ | Not Specified | Soluble[11] | Hexahydrate |

| Acetonitrile | CH₃CN | Not Specified | Soluble[11] | Hexahydrate |

| Acetophenone | C₈H₈O | Not Specified | Soluble[11] | Hexahydrate |

| Ammonia (liquid) | NH₃ | Not Specified | Soluble[11] | Hexahydrate |

Experimental Protocols for Solubility Determination

Standard methods for determining the solubility of inorganic salts, such as the gravimetric and spectrophotometric methods, can be adapted for cobalt nitrates. However, special considerations are necessary for the highly reactive cobalt(III) nitrate.

General Experimental Workflow for Solubility Measurement

Caption: General workflow for determining the solubility of a solid in a liquid.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility.

-

Preparation of Saturated Solution: An excess amount of the cobalt nitrate salt is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][14]

-

Phase Separation: The suspension is allowed to stand at the same constant temperature until the undissolved solid has settled. A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Mass Determination: A known mass of the saturated solution is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated gently, taking care to avoid decomposition of the salt, especially for the thermally sensitive cobalt(III) nitrate.

-

Weighing: The container with the dried salt residue is weighed. The mass of the dissolved salt and the mass of the solvent can then be calculated to determine the solubility.[13][14]

Special Considerations for Cobalt(III) Nitrate:

-

Inert Atmosphere: Due to its reactivity, experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture or oxygen.

-

Solvent Purity: Use of dry, deoxygenated solvents is crucial to minimize decomposition.

-

Temperature Control: Gentle heating for evaporation is necessary to avoid thermal decomposition of the cobalt(III) nitrate.

Spectrophotometric Method

This method is particularly useful for colored compounds like cobalt nitrates.

-

Preparation of Standard Solutions: A series of standard solutions of known cobalt nitrate concentration are prepared in the solvent of interest.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for the cobalt complex in that solvent. A calibration curve of absorbance versus concentration is then plotted.[15][16][17]

-

Analysis of Saturated Solution: A saturated solution is prepared and filtered as described in the gravimetric method. A sample of the clear supernatant is diluted accurately with the solvent.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax.

-

Concentration Determination: The concentration of cobalt nitrate in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Special Considerations for Cobalt(III) Nitrate:

-

Rapid Measurement: Due to the instability of cobalt(III) nitrate in solution, absorbance measurements should be taken as quickly as possible after preparation of the saturated solution.

-

Monitoring Stability: It is advisable to monitor the absorbance of the solution over time to assess the rate of decomposition. A change in the absorption spectrum (e.g., a shift in λmax or a change in absorbance) would indicate a chemical change in the solute.

Relevance to Drug Development: Cobalt(III) Complexes as Prodrugs

While simple cobalt(III) nitrate is too unstable for direct therapeutic applications, the unique properties of the Co(III)/Co(II) redox couple are being harnessed in the design of sophisticated drug delivery systems. Specifically, cobalt(III) complexes are being investigated as hypoxia-activated prodrugs.[18][19]

Many solid tumors have regions of low oxygen concentration, known as hypoxia. This hypoxic environment is more reducing than that of healthy tissues. This difference in redox potential can be exploited for targeted drug delivery.

Caption: Redox-activation of a Cobalt(III) prodrug in a hypoxic tumor environment.

The underlying principle is as follows:

-

Prodrug Design: A cytotoxic drug is coordinated to a cobalt(III) center. The resulting complex is stable and biologically inert.

-

Systemic Distribution: The cobalt(III) prodrug circulates in the body and is stable in healthy, oxygen-rich (normoxic) tissues.

-

Hypoxic Activation: When the prodrug reaches a hypoxic tumor environment, the lower redox potential facilitates the reduction of the cobalt(III) center to cobalt(II).

-

Drug Release: Cobalt(II) complexes are kinetically labile, meaning they readily exchange their ligands. This change in lability upon reduction leads to the release of the active drug specifically at the tumor site.

-

Targeted Therapy: The localized release of the cytotoxic agent increases its efficacy against the tumor while minimizing side effects in healthy tissues.

This targeted drug delivery strategy is a promising area of research in cancer chemotherapy, and cobalt(III) complexes are playing an increasingly important role in the development of these next-generation therapeutics.[18][19]

Conclusion

This technical guide has highlighted the significant differences in the solubility and stability of cobalt(III) and cobalt(II) nitrates. While cobalt(II) nitrate is a stable salt with well-documented solubility in a variety of polar solvents, cobalt(III) nitrate is a highly reactive and unstable compound. Its solubility is difficult to measure accurately due to its tendency to react with many solvents.

For researchers and drug development professionals, the instability of simple cobalt(III) nitrate precludes its direct use. However, the principle of its redox chemistry is ingeniously applied in the design of hypoxia-activated cobalt(III) prodrugs, representing a cutting-edge approach to targeted cancer therapy. A thorough understanding of the fundamental properties of cobalt's different oxidation states is therefore crucial for innovation in both materials science and medicine. Further research into the stabilization and solubility of novel cobalt(III) compounds could open up new avenues for their application.

References

- 1. Cobalt(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Anhydrous cobalt(III) nitrate: preparation, spectra, and reactions with some organic ligands - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. Cobalt(II) nitrate - Wikipedia [en.wikipedia.org]

- 4. buy Cobalt Nitrate Hexahydrate Powder - FUNCMATER [funcmater.com]

- 5. Cobaltous nitrate hexahydrate | CoH12N2O12 | CID 24821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cobalt dinitrate | Co(NO3)2 | CID 25000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. You are being redirected... [bio-world.com]

- 8. Cobalt(II) nitrate hexahydrate, 99+%, for analysis 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Cobalt(II) nitrate hexahydrate, 99%, pure 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Cobalt(II) nitrate hexahydrate ,100gm - Piochem store [piochemstore.com]

- 11. cobalt(II) nitrate hexahydrate [chemister.ru]

- 12. Cobalt(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pharmajournal.net [pharmajournal.net]

- 15. kbcc.cuny.edu [kbcc.cuny.edu]

- 16. amt.copernicus.org [amt.copernicus.org]

- 17. Simultaneous Spectrophotometric determination of Metal Ions in Aqueous Solutions Using a Simple Spectra Ratio Method [ejchem.journals.ekb.eg]

- 18. Antibacterial Activity of Co(III) Complexes with Diamine Chelate Ligands against a Broad Spectrum of Bacteria with a DNA Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of Cobalt(III) Nitrate Complexes: Structure, Reactivity, and Computational Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(III) complexes have long been a cornerstone of coordination chemistry, exhibiting a rich diversity in structure, reactivity, and electronic properties. Among these, cobalt(III) nitrate complexes and related species are of significant interest due to their roles in catalysis, materials science, and as intermediates in biological and chemical transformations.[1][2] Theoretical and computational studies provide an indispensable lens through which to understand the intricate details of these systems at a molecular level. This technical guide delves into the theoretical investigations of cobalt(III) nitrate complexes, offering insights into their electronic structure, bonding, and reactivity. We will explore the computational methodologies employed in these studies, present key quantitative data, and visualize complex processes to provide a comprehensive resource for researchers in the field.

Theoretical Methodologies

The theoretical investigation of cobalt(III) complexes heavily relies on quantum mechanical calculations, with Density Functional Theory (DFT) being the most prominent method.[3][4] DFT offers a balance between computational cost and accuracy, making it well-suited for studying the electronic structure and properties of transition metal complexes.

Key Computational Approaches:

-

Density Functional Theory (DFT): This is the most widely used method for studying cobalt(III) complexes. Common functionals include B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3]

-

Basis Sets: The choice of basis set is crucial for accurate calculations. For cobalt complexes, a basis set such as 6-311G is often employed for the main group elements, while a larger, more flexible basis set is used for the cobalt atom to properly describe its electronic structure.[3]

-

Solvation Models: To simulate the behavior of these complexes in solution, implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) are frequently used.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is a powerful tool for characterizing the nature of chemical bonds and non-covalent interactions within the complexes.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic structure, including charge distribution and orbital interactions.[3]

Typical Experimental (Computational) Protocol:

A standard computational protocol for investigating a cobalt(III) nitrate complex using DFT would involve the following steps:

-

Geometry Optimization: The molecular geometry of the complex is optimized to find its lowest energy structure. This is typically performed using a functional like B3LYP with an appropriate basis set.[3]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra.

-

Electronic Structure Analysis: Single-point energy calculations are carried out on the optimized geometry to obtain detailed information about the electronic structure, including molecular orbital energies (HOMO, LUMO), charge distributions, and bond orders.

-

Spectroscopic Predictions: Properties such as UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations.

-

Reaction Mechanism Studies: For studying reactivity, potential energy surfaces are explored to locate transition states and intermediates, allowing for the elucidation of reaction mechanisms and the calculation of activation energies.

Key Findings from Theoretical Studies

Theoretical studies have provided significant insights into the structure, bonding, and reactivity of cobalt(III) nitrate and related complexes.

Structural and Electronic Properties

DFT calculations have been instrumental in determining the geometries of cobalt(III) complexes with high accuracy. For instance, in a study of a cobalt(III) complex with a pentadentate N4S donor ligand and a chloride ligand, DFT calculations accurately reproduced the experimentally determined bond angles, including the significant deviation of the Cl-Co-S angle from the ideal 180° in an octahedral geometry.[4]

The electronic configuration of cobalt(III) in its complexes is typically a low-spin d6 configuration, which renders the complexes diamagnetic and relatively inert to ligand substitution.[5][6] The stability of these complexes is attributed to the strong ligand field, which leads to a large energy gap between the filled t2g and empty eg orbitals in an octahedral environment.[6]

Reactivity of Cobalt(III) Complexes Leading to Nitrate Formation

A significant area of research involves the reactivity of cobalt(III)-nitrosyl complexes, which can undergo reactions to form nitrate complexes. A combined experimental and theoretical study on mononuclear cobalt(III)-nitrosyl complexes with N-tetramethylated cyclam (TMC) ligands revealed that the reactivity is highly dependent on the ring size of the TMC ligand.[7][8]

The dioxygenation of [(14-TMC)CoIII(NO)]2+ to produce [(14-TMC)CoII(NO3)]+ is proposed to proceed through a dissociative pathway, involving the formation of a Co(II)-peroxynitrite intermediate.[8][9] This reaction is significant as it mimics aspects of nitric oxide (NO) activation in biological systems.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical studies on cobalt(III) and related complexes.

Table 1: Selected Calculated Bond Lengths and Angles for a Cobalt(III) Complex [4]

| Parameter | Calculated Value (LDA/TZP) | Calculated Value (PBE/ZORA/TZ2P) | Experimental Value |

| Co-S Bond Length (Å) | 2.29 | 2.30 | 2.26 |

| Co-N Bond Length (Å) | 2.01 | 2.02 | 1.98 |

| Co-Cl Bond Length (Å) | 2.34 | 2.35 | 2.28 |

| Cl-Co-S Bond Angle (°) | 168.1 | 167.8 | 167.3 |

| N-Co-N Bond Angle (°) | 90.5 | 90.6 | 90.1 |

Table 2: Calculated Relative Energies for Reaction Intermediates in the Dioxygenation of a Cobalt(III)-Nitrosyl Complex [7][8]

| Species | Description | Relative Energy (kcal/mol) |

| [(14-TMC)CoIII(NO)]2+ | Reactant | 0.0 |

| {(14-TMC)Co...NO}2+ | Dissociated Intermediate | +ΔE_dissociation |

| CoII(OONO-) | Putative Peroxynitrite Intermediate | Not explicitly calculated |

| [(14-TMC)CoII(NO3)]+ | Product | -ΔE_reaction |

Note: Specific energy values were not provided in the abstract but the pathway was proposed based on theoretical support.

Visualizing Theoretical Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate workflows and relationships described in theoretical studies.

Experimental Workflow for Theoretical Characterization

Caption: A typical computational workflow for the theoretical characterization of a cobalt(III) complex.

Proposed Reaction Pathway for Nitrate Formation

Caption: Proposed mechanism for the dioxygenation of a cobalt(III)-nitrosyl complex to a cobalt(II)-nitrate complex.[7][8]

Conclusion

Theoretical studies, predominantly employing Density Functional Theory, have proven to be a powerful tool for elucidating the intricate details of cobalt(III) nitrate complexes and their formation. These computational approaches allow for the accurate prediction of molecular structures, the characterization of electronic properties, and the exploration of complex reaction mechanisms that are often challenging to probe experimentally. The synergy between theoretical and experimental investigations continues to deepen our understanding of these important coordination compounds, paving the way for the rational design of new catalysts, materials, and therapeutic agents. As computational methods and resources continue to advance, we can anticipate even more detailed and predictive insights into the fascinating world of cobalt chemistry.

References

- 1. Synthesis, structural characterization, and DFT investigation of a mixed-valence Co(iii)/Co(ii) complex stabilized by supramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal nitrate complex - Wikipedia [en.wikipedia.org]

- 3. Experimental and theoretical studies of new Co(III) complexes of hydrazide derivatives proposed as multi‐target inhibitors of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Factors That Control the Reactivity of Cobalt(III)–Nitrosyl Complexes in Nitric Oxide Transfer and Dioxygenation Reactions: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Item - Factors That Control the Reactivity of Cobalt(III)âNitrosyl Complexes in Nitric Oxide Transfer and Dioxygenation Reactions: A Combined Experimental and Theoretical Investigation - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Magnetic Properties of Cobalt(III) Nitrate

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cobalt(III) nitrate, with the chemical formula Co(NO₃)₃, is an inorganic coordination compound that presents as a green, diamagnetic solid at standard conditions.[1] Its magnetic properties are a direct consequence of the electronic configuration of the cobalt(III) ion within the coordination sphere created by three bidentate nitrate ligands. This guide provides a comprehensive overview of the theoretical basis for its diamagnetism, supported by ligand field theory, and outlines the experimental protocols for its synthesis and magnetic characterization. All quantitative data are summarized for clarity, and logical and experimental workflows are visualized using diagrams.

Introduction to the Magnetism of Coordination Compounds

The magnetic properties of transition metal complexes, such as cobalt(III) nitrate, are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion.[2] These properties are crucial in various fields, including materials science, catalysis, and drug development, as they provide insight into the electronic structure and bonding of the compounds. Materials with unpaired electrons are attracted to a magnetic field and are termed paramagnetic , while those with no unpaired electrons are weakly repelled by a magnetic field and are known as diamagnetic .[3] Cobalt(III) nitrate serves as a classic example of a diamagnetic coordination complex.

Theoretical Framework: Ligand Field Theory and the Diamagnetism of Cobalt(III) Nitrate

The diamagnetism of cobalt(III) nitrate can be rationalized using Ligand Field Theory (LFT), which evolved from Crystal Field Theory (CFT).[3][4] LFT describes the interaction between the metal ion's d-orbitals and the electron-rich ligands.

-

Electron Configuration of Co(III): The cobalt atom has an electron configuration of [Ar] 3d⁷ 4s². The cobalt(III) ion (Co³⁺) is formed by the loss of three electrons, resulting in a 3d⁶ configuration.

-

Octahedral Geometry and d-Orbital Splitting: In cobalt(III) nitrate, the central Co³⁺ ion is coordinated by six oxygen atoms from three bidentate nitrate ligands, resulting in a distorted octahedral geometry.[1] In this octahedral ligand field, the five degenerate d-orbitals of the cobalt ion split into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e₉).[2][5] The energy difference between these levels is denoted as Δₒ (delta octahedral).[5]

-

Low-Spin Configuration: The magnitude of Δₒ is determined by the nature of the ligands. For Co³⁺, most ligands, including the oxygen-donating nitrate groups, create a relatively strong ligand field, resulting in a large Δₒ. When this energy gap is larger than the energy required to pair electrons in the same orbital (pairing energy), it is energetically more favorable for the electrons to fill the lower-energy t₂g orbitals completely before occupying the higher-energy e₉ orbitals. This is known as a low-spin configuration.

For the d⁶ configuration of Co³⁺ in cobalt(III) nitrate, all six electrons pair up in the t₂g orbitals (t₂g⁶ e₉⁰). As there are no unpaired electrons, the complex is diamagnetic.

Caption: d-orbital splitting for low-spin Co(III) in an octahedral field.

Quantitative Magnetic Data

The primary magnetic characteristic of cobalt(III) nitrate is its diamagnetism. While direct quantitative values for magnetic susceptibility from the literature are sparse, the theoretical properties are well-established.

| Property | Value / Description | Citation |

| Chemical Formula | Co(NO₃)₃ | [1] |

| Magnetic Class | Diamagnetic | [1] |

| Electron Configuration | 3d⁶ (low-spin) | |

| Unpaired d-electrons | 0 | |

| Theoretical Magnetic Moment | 0 Bohr Magnetons (µB) | |

| Appearance | Green, crystalline solid | [1] |

Experimental Protocols

Synthesis of Anhydrous Cobalt(III) Nitrate

Anhydrous cobalt(III) nitrate is a highly reactive compound and is sensitive to moisture. A reported method for its synthesis is as follows.[1][6]

Reactants:

-

Cobalt(III) fluoride (CoF₃)

-

Dinitrogen pentoxide (N₂O₅)

Procedure:

-

The reaction is carried out by treating cobalt(III) fluoride with dinitrogen pentoxide.

-

The reactants are combined under anhydrous conditions to prevent the immediate reduction of Co(III) to Co(II) by water.

-

The resulting green solid, cobalt(III) nitrate, is formed.

-

Purification of the product can be achieved via vacuum sublimation at 40 °C.[1] The compound sublimes at ambient temperature.[1]

Note: Cobalt(III) nitrate is a strong oxidizing agent and reacts with water, causing the green solution to turn pink due to the formation of cobalt(II) ions.[1]

Determination of Magnetic Susceptibility

While the specific instrumental method used for the original determination for Co(NO₃)₃ is not detailed in the available literature, magnetic susceptibility measurements are typically performed using a technique like the Gouy method, Evans method (NMR), or more modernly, with a SQUID (Superconducting Quantum Interference Device) magnetometer.[6][7] The general workflow for such a characterization is outlined below.

Caption: Generalized workflow for synthesis and magnetic characterization.

General Procedure:

-

A carefully weighed sample of the purified compound is placed in a sample holder.

-

The sample is introduced into the magnetometer, which applies a known magnetic field.

-

The force exerted on the sample by the magnetic field is measured.

-

For a diamagnetic substance like cobalt(III) nitrate, a slight repulsive force will be detected.

-

The measured force is used to calculate the gram magnetic susceptibility (χ₉), which is then converted to the molar magnetic susceptibility (χₘ). For diamagnetic materials, this value is small and negative.

Conclusion

Cobalt(III) nitrate is a textbook example of a diamagnetic transition metal complex. Its magnetic properties are a direct and predictable outcome of its electronic structure, as explained by ligand field theory. The Co³⁺ ion, with its 3d⁶ configuration in a strong octahedral ligand field provided by bidentate nitrate ligands, adopts a low-spin state. This results in the complete pairing of its d-electrons in the lower-energy t₂g orbitals, leaving no unpaired electrons and rendering the compound diamagnetic. The synthesis and characterization of such materials are fundamental to advancing the understanding of coordination chemistry and its applications.

References

- 1. Cobalt(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Spectroscopic and Magnetic Properties of Coordination Compounds | Chemistry for Majors [courses.lumenlearning.com]

- 3. Ligand field theory | Chemistry Basics & Applications | Britannica [britannica.com]

- 4. Ligand field theory - Wikipedia [en.wikipedia.org]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. Anhydrous cobalt(III) nitrate: preparation, spectra, and reactions with some organic ligands - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Hygroscopic Nature of Cobalt Nitrate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of cobalt nitrate salts, with a primary focus on cobalt(II) nitrate. The information presented is intended to assist researchers, scientists, and professionals in drug development in understanding and managing the moisture-sensitive properties of these compounds.

Introduction to the Hygroscopic Nature of Cobalt Nitrate

Cobalt(II) nitrate, particularly in its hexahydrate form (Co(NO₃)₂·6H₂O), is well-documented as a deliquescent substance.[1][2][3][4] This means it has a strong affinity for atmospheric moisture and will absorb enough water to dissolve and form a liquid solution at or above a specific critical relative humidity (CRH). This inherent hygroscopicity is a critical consideration in the handling, storage, and application of cobalt nitrate salts, as moisture uptake can lead to changes in physical form, chemical stability, and reactivity.[1]

Cobalt(III) nitrate is a less common and less stable oxide of cobalt. While also described as hygroscopic, detailed quantitative data on its moisture-absorbing properties are scarce in publicly available literature.

Physicochemical Properties and Hydrated Forms of Cobalt(II) Nitrate

Cobalt(II) nitrate can exist in several hydrated forms, with the hexahydrate being the most common. The transitions between these forms are dependent on temperature and ambient humidity.

Table 1: Physical Properties of Cobalt(II) Nitrate and its Hexahydrate

| Property | Cobalt(II) Nitrate (Anhydrous) | Cobalt(II) Nitrate Hexahydrate |

| Chemical Formula | Co(NO₃)₂ | Co(NO₃)₂·6H₂O |

| Molar Mass | 182.94 g/mol | 291.03 g/mol |

| Appearance | Pale red powder | Red-brown deliquescent crystals |

| Melting Point | Decomposes at ~100-105 °C | ~55 °C |

| Boiling Point | Decomposes | Decomposes at 74 °C |

| Solubility in Water | 84.03 g/100 mL (0 °C) | 133.8 g/100 mL (0 °C) |

The hydration state of cobalt(II) nitrate is highly sensitive to environmental conditions. The hexahydrate is the stable form at room temperature and typical humidity levels. As the temperature increases, it sequentially loses water molecules.

Table 2: Hydration States and Transition Temperatures of Cobalt(II) Nitrate

| Hydrated Form | Water Molecules (n) | Transition Condition |

| Hexahydrate | 6 | Stable at room temperature |

| Trihydrate | 3 | Forms from hexahydrate above 55 °C |

| Monohydrate | 1 | Forms from trihydrate at higher temperatures |

| Anhydrous | 0 | Forms upon further heating |

Source:[3]

Experimental Protocols for Characterizing Hygroscopicity

To quantitatively assess the hygroscopic nature of cobalt nitrate salts, several standard analytical techniques can be employed. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption isotherms, identify the critical relative humidity (CRH), and study the kinetics of water vapor uptake and loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the cobalt nitrate salt (typically 5-20 mg) is placed in the DVS instrument's sample pan.

-

Instrument Setup: The instrument is pre-equilibrated to the desired temperature (e.g., 25 °C). A carrier gas (usually dry nitrogen) is used to control the relative humidity (RH) within the sample chamber.

-

Experimental Program:

-

Drying: The sample is initially dried by exposing it to 0% RH until a stable mass is achieved. This provides the dry mass baseline.

-

Sorption Isotherm: The RH is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a defined threshold).

-

Desorption Isotherm: Following the sorption cycle, the RH is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. Plotting the equilibrium water content against the relative humidity generates the moisture sorption and desorption isotherms. The CRH is identified as the RH at which a sharp increase in water uptake occurs.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content of hydrated cobalt nitrate salts and to study their thermal stability and dehydration profiles.

Methodology:

-

Sample Preparation: An accurately weighed sample of the cobalt nitrate hydrate (typically 5-15 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 300 °C).

-

Data Analysis: The TGA curve plots the sample mass as a function of temperature. The stepwise mass losses correspond to the loss of water molecules. The temperature ranges of these mass losses indicate the thermal stability of the different hydrates. The stoichiometry of the hydrates can be confirmed from the percentage of mass loss at each step.

Karl Fischer Titration

Objective: To accurately determine the water content of cobalt nitrate salts.

Methodology:

-

Titrator Preparation: The Karl Fischer titrator, either volumetric or coulometric, is prepared with the appropriate Karl Fischer reagent. The system is pre-titrated to a dry endpoint to eliminate any residual moisture.

-

Sample Introduction: A precisely weighed amount of the cobalt nitrate salt is introduced into the titration vessel. For solid samples that are not readily soluble in the Karl Fischer reagent, a high-frequency homogenizer can be used, or the water can be extracted into a suitable solvent (e.g., anhydrous methanol) which is then injected into the titrator.

-

Titration: The titration proceeds automatically. In the volumetric method, an iodine-containing titrant is added until an excess of iodine is detected. In the coulometric method, iodine is generated electrochemically at the anode.

-

Data Analysis: The instrument calculates the water content based on the amount of iodine consumed in the reaction with water. The result is typically expressed as a percentage or in parts per million (ppm).

Visualization of Hydration and Dehydration Pathways

The relationship between the different hydrated forms of cobalt(II) nitrate as a function of environmental conditions can be visualized as a logical pathway.

Conclusion

Cobalt(II) nitrate, particularly its hexahydrate form, is a highly hygroscopic and deliquescent salt. Its strong affinity for water necessitates careful handling and storage to maintain its physical and chemical integrity. The transitions between its various hydrated states are primarily driven by temperature and ambient relative humidity. While qualitative and semi-quantitative data on its hygroscopic nature are available, a detailed quantitative moisture sorption isotherm and a precise critical relative humidity value at standard conditions are not prominently reported in the readily accessible scientific literature. For applications where moisture content is a critical parameter, it is recommended to experimentally determine the hygroscopic properties of the specific cobalt nitrate salt being used, employing the standardized methodologies outlined in this guide.

References

Introduction: The Role of Cobalt Nitrate in Advanced Materials Synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the role of cobalt nitrate as a precursor in materials science.

Cobalt nitrate serves as a pivotal precursor in materials science for the synthesis of a wide array of cobalt-based materials, most notably cobalt oxides (e.g., Co₃O₄ and CoO). These materials are of significant interest due to their applications in catalysis, energy storage, electronics, and sensor technology[1][2][3]. A critical distinction must be made between the two common oxidation states: cobalt(II) nitrate and cobalt(III) nitrate.

Cobalt(II) nitrate , most commonly available as the hexahydrate, Co(NO₃)₂·6H₂O, is a stable, red-brown crystalline salt[4]. It is highly soluble in water and other polar solvents, making it an exceptionally versatile and widely used starting material in various solution-based synthesis routes[4][5]. The vast majority of scientific literature discussing "cobalt nitrate" as a precursor refers to this Co(II) form.

Cobalt(III) nitrate (Co(NO₃)₃), in contrast, is a green, highly reactive, and unstable solid that sublimes at ambient temperatures[6]. Its synthesis is non-trivial, often requiring the reaction of dinitrogen pentoxide with cobalt(III) fluoride under anhydrous conditions[6][7]. It readily oxidizes water, making it unsuitable for the aqueous synthesis methods typically employed for nanomaterial fabrication[6]. Due to its instability and challenging synthesis, its use as a precursor in materials science is extremely limited and specialized.

This guide will focus on the applications of the commonly utilized and stable cobalt(II) nitrate as a precursor, while providing comparative data on the properties of the elusive cobalt(III) nitrate for clarity. We will explore various synthesis methodologies, present detailed experimental protocols, and summarize key quantitative data for the fabrication of advanced cobalt-based materials.

Physicochemical Properties of Cobalt Nitrates

The distinct properties of cobalt(II) and cobalt(III) nitrate dictate their suitability and application in materials synthesis. The stability and high solubility of cobalt(II) nitrate hexahydrate make it an ideal precursor for a variety of wet-chemical synthesis methods.

| Property | Cobalt(II) Nitrate Hexahydrate | Cobalt(III) Nitrate (Anhydrous) |

| Chemical Formula | Co(NO₃)₂·6H₂O | Co(NO₃)₃ |

| Molar Mass | 291.03 g/mol [2] | 244.96 g/mol [6] |

| Appearance | Red or rose-colored crystalline solid[2] | Green, hygroscopic crystals[6] |

| Melting Point | 55 °C (decomposes)[2] | Sublimes at ambient temperature[6] |

| Solubility in Water | Highly soluble[2] | Reacts with water (oxidizes it)[6] |

| Crystal Structure | - | Cubic[6] |

Synthesis Methodologies for Cobalt-Based Materials

Cobalt(II) nitrate is a versatile precursor adaptable to numerous synthesis techniques, allowing for the control of particle size, morphology, and crystallinity of the final material.

Co-precipitation Method

Co-precipitation is a robust and straightforward method for synthesizing cobalt oxide nanoparticles. It involves dissolving a cobalt salt (cobalt nitrate) and adding a precipitating agent, such as NaOH or KOH, to form an intermediate, often cobalt hydroxide [Co(OH)₂], which is then converted to cobalt oxide via thermal treatment (calcination)[1].

Experimental Protocol (Co-precipitation): A protocol for synthesizing Co₃O₄ nanoparticles is as follows[8]:

-

Prepare a 1.0 M solution of cobalt(II) nitrate hexahydrate [Co(NO₃)₂·6H₂O] by dissolving it in 200 mL of deionized water.

-

Separately, prepare a 2.0 M solution of sodium hydroxide (NaOH).

-

Add the NaOH solution dropwise into the cobalt nitrate solution under constant magnetic stirring at room temperature.

-

Continue stirring for approximately 2 hours to ensure complete precipitation of purple-colored cobalt hydroxide.

-

Collect the precipitate by centrifugation or filtration and wash it thoroughly with deionized water and then ethanol to remove byproducts.

-

Dry the resulting precipitate in an oven at 100°C for 2 hours.

-

Calcine the dried powder in a muffle furnace at 400°C for 2 hours to obtain black Co₃O₄ nanoparticles.

Quantitative Data (Co-precipitation):

| Precursor/Agent | Concentration | Temp. (°C) | Time (h) | Resulting Avg. Particle Size | Ref. |

| Co(NO₃)₂ / NaOH | 1.0 M / 2.0 M | RT (mixing) | 2 (mixing) | 11.9 nm | |

| Co(NO₃)₂ / NH₄OH | 0.5 M / 0.5 M | RT (mixing) | - | 8.06 nm | [8] |

| Co(NO₃)₂ / KOH | - | High Temp. | - | 2 nm to 80 nm (size increases with calcination temp.) | [1][9] |

Hydrothermal/Solvothermal Method

The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. This technique allows for precise control over the size, shape, and crystallinity of the resulting nanomaterials by varying parameters like temperature, pressure, and reaction time[1].

Experimental Protocol (Hydrothermal Synthesis): A representative protocol for growing Co₃O₄ thin films on a substrate is as follows[10]:

-

Dissolve 2.90 g of cobalt(II) nitrate hexahydrate and 0.72 g of urea in 50 mL of deionized water to form a homogeneous solution.

-

Place the solution, along with a substrate (e.g., FTO glass), into a 100 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and maintain it at 100°C for 6 hours in an oven.

-

Allow the autoclave to cool down naturally to room temperature.

-

Remove the substrate, rinse it with distilled water, and dry it.

-

Anneal the coated substrate in a furnace under a nitrogen atmosphere at 450°C for 3 hours to obtain crystalline Co₃O₄.

Quantitative Data (Hydrothermal Synthesis):

| Precursor/Reagents | Temp. (°C) | Time (h) | Resulting Morphology | Ref. |

| Co(NO₃)₂, Urea | 100 | 6 | Microflowers | [10] |

| Co(NO₃)₂, NaOH | 180 | - | Cubes, Octahedra, Cuboctahedra (shape depends on concentration) | [11] |

| Co(NO₃)₂, Urea | - | - | Nanoporous nanoflowers | [1] |

Sol-Gel Method

The sol-gel process involves the evolution of a network of inorganic molecules from a chemical solution (the "sol") which then gels to form a solid-phase material. It is particularly useful for creating thin films and highly pure, homogeneous nanoparticles at relatively low temperatures[12].

Experimental Protocol (Sol-Gel Synthesis): A typical sol-gel protocol for Co₃O₄ nanoparticles is described below[13][14]:

-

Dissolve a specific amount of cobalt(II) nitrate hexahydrate as the precursor in ethylene glycol, which acts as the dissolvent.

-

Heat the solution while stirring to promote the formation of a homogeneous sol and initiate polymerization.

-

Allow the sol to age at room temperature for several days until a stable gel is formed.

-

Dry the gel in an oven at approximately 110°C for 12 hours to remove the solvent.

-

Grind the dried gel into a powder and sinter (calcine) it at a high temperature, for example, 700°C for 1 to 3 hours, to yield the final crystalline Co₃O₄ nanoparticles.

Quantitative Data (Sol-Gel Synthesis):

| Precursor/Solvent | Sintering Temp. (°C) | Sintering Time (h) | Resulting Phase/Crystallite Size | Ref. |

| Co(NO₃)₂ / Ethylene Glycol | 700 | 1, 2, or 3 | Single-phase Co₃O₄ (smallest crystallites at 2h) | [13] |

| Co(NO₃)₂ / Ethylene Glycol | 400 | - | Co₃O₄, ~19 nm | [14] |

| Co(NO₃)₂ / Urea | - | - | Co₃O₄, ~14 nm | [15] |

Applications of Materials Derived from Cobalt Nitrate

The materials synthesized using cobalt nitrate precursors have a broad range of applications driven by their unique electronic and chemical properties.

-

Catalysis: Cobalt oxide nanoparticles are effective catalysts for various chemical reactions, including oxidation and reduction processes used in the chemical and petroleum industries[2][16]. They are also investigated for their role in Fischer-Tropsch synthesis to produce liquid fuels[17].

-

Energy Storage: As an electrode material, Co₃O₄ exhibits high specific capacitance and is extensively studied for use in supercapacitors and as an anode material in lithium-ion batteries[1][3][15].

-

Thin Films and Coatings: Cobalt oxide thin films, prepared by methods like spray pyrolysis and chemical vapor deposition, are used in electroplating, as protective coatings against corrosion, and in the fabrication of electronic and optoelectronic devices[2][3][18].

-

Sensors: The semiconducting properties of cobalt oxides make them suitable for gas sensing applications, where they can detect gases like acetone and ethanol[1]. They are also used in electrochemical sensors for detecting molecules like H₂O₂[19].

-

Pigments and Dyes: Cobalt nitrate is a precursor for manufacturing cobalt-based pigments used in ceramics, porcelain, and hair dyes[4][5].

Conclusion

While the term "cobalt(III) nitrate" may appear in searches, it is the stable and readily available cobalt(II) nitrate that serves as the workhorse precursor in modern materials science. Its versatility allows for its use in a multitude of synthesis techniques, including co-precipitation, hydrothermal, and sol-gel methods, enabling the production of cobalt-based materials with tailored properties. The resulting nanomaterials, particularly cobalt oxides, are at the forefront of research in catalysis, energy storage, and sensor technology, underscoring the enduring importance of this fundamental precursor. Future research will likely continue to explore novel synthesis routes and the functionalization of these materials for increasingly sophisticated applications.

References

- 1. elibrary.ru [elibrary.ru]

- 2. mytravaly.com [mytravaly.com]

- 3. New Heteroleptic Cobalt Precursors for Deposition of Cobalt-Based Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cobalt Nitrate – Rudraksha Allied Chemical Pvt. Ltd :: India, Dubai, Muscat (Oman), Abu Dhabi, Saudi Arabia, Nigeria, Kenya, Ethiopia, Sri Lanka, Vietnam, Australia, USA [rudrakshachemicals.com]

- 5. Cobalt dinitrate | Co(NO3)2 | CID 25000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cobalt(III) nitrate - Wikipedia [en.wikipedia.org]

- 7. Anhydrous cobalt(III) nitrate: preparation, spectra, and reactions with some organic ligands - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. nanoscalereports.com [nanoscalereports.com]

- 9. cyberleninka.ru [cyberleninka.ru]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cobalt Nitrate Catalyst-Industry News-Nickel Acetate,Cobalt Sulfate-Fairsky Industrial Co., Limited [fairskyindustrial.com]

- 17. osti.gov [osti.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

"literature review of cobalt(III) nitrate applications"

An in-depth technical guide on the applications of cobalt(III) nitrate, tailored for researchers, scientists, and drug development professionals.

Introduction to Cobalt(III) Nitrate

Cobalt(III) nitrate, with the chemical formula Co(NO₃)₃, is an inorganic compound where cobalt exists in the +3 oxidation state.[1] It is a green, diamagnetic crystalline solid that is highly reactive and a strong oxidizing agent. The compound is molecular, featuring a distorted octahedral geometry with three bidentate nitrate ligands coordinated to the central cobalt ion. This coordination persists in carbon tetrachloride solutions.[2]

Unlike the more common cobalt(II) nitrate, cobalt(III) nitrate is less stable. It readily oxidizes water, causing its initial green solution to turn pink as it forms cobalt(II) ions and releases oxygen.[3] Due to its powerful oxidizing nature and its role as a source of cobalt(III), it serves as a critical precursor and reagent in various fields, including organic synthesis, materials science, and coordination chemistry.

Key Properties of Cobalt(III) Nitrate:

-

CAS Number: 15520-84-0[1]

-

Molecular Formula: Co(NO₃)₃[3]

-

Molar Mass: 244.96 g/mol [3]

-

Appearance: Green, hygroscopic crystals[3]

-

Symmetry: D₃ (chiral molecule)[3]

-

Solubility: Soluble in water, though it reacts with it.[1][3]

Applications in Catalysis

Cobalt(III) nitrate is a versatile precursor for the synthesis of robust cobalt-based catalysts, which are employed in various industrial chemical reactions.[1] The performance of these catalysts is typically evaluated based on their activity, selectivity, stability, and lifespan.[4]

Fischer-Tropsch Synthesis

In Fischer-Tropsch (FT) synthesis, which converts syngas (CO and H₂) into liquid hydrocarbons, cobalt catalysts are paramount. Cobalt(III) nitrate is often used as a precursor to prepare supported cobalt catalysts, such as Co/TiO₂. The preparation method significantly impacts the catalyst's performance.

Experimental Protocol: Preparation of Pt-promoted Co/TiO₂ Catalyst

A typical protocol for preparing a platinum-promoted Co/TiO₂ catalyst via incipient wetness impregnation (IWI) is as follows[5]:

-

Support Preparation: Degussa P-25 TiO₂ is calcined at 350°C for 6 hours.

-

Impregnation: An aqueous solution of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) is prepared. Note: While the target is often a Co(III) active species, the synthesis frequently starts with the more stable Co(II) salt, which is subsequently oxidized.

-

The cobalt nitrate solution is added to the TiO₂ support until the pores are filled (incipient wetness).

-

Drying: The impregnated support is dried to remove water.

-

Reduction: The dried material undergoes direct reduction. The catalyst is loaded into a fixed-bed reactor and reduced at 350°C for 18 hours under a hydrogen/helium gas mixture.[5] This step reduces the cobalt nitrate to metallic cobalt (Co⁰), the active species in FT synthesis.

The direct reduction of the nitrate precursor, without a prior calcination step, has been shown to yield catalysts with higher CO conversion rates.[5]

Table 1: Performance of Co/TiO₂ Catalysts in Fischer-Tropsch Synthesis

| Catalyst | Preparation Method | CO Conversion (Steady State) | Relative Activity vs. Unpromoted Calcined |

|---|---|---|---|

| 12%Co/TiO₂ | Calcined | Base | 1.0x |

| 12%Co/TiO₂ | Uncalcined (Direct Reduction) | Higher than calcined | 2.0x |

| Pt-12%Co/TiO₂ | Calcined | Higher than unpromoted | - |

| Pt-12%Co/TiO₂ | Uncalcined (Direct Reduction) | Highest | 1.2x (vs. Pt-calcined) |

Data sourced from studies on direct cobalt nitrate reduction on TiO₂ supports.[5]

Precursor for Nanomaterials Synthesis

Cobalt(III) nitrate is a key starting material for synthesizing cobalt oxide nanoparticles (Co₃O₄ NPs), which have applications in catalysis, energy storage, and sensors.[6] Various methods, including co-precipitation and sol-gel routes, utilize cobalt nitrate as the cobalt source.[6][7]

Experimental Protocol: Co-precipitation Synthesis of Co₃O₄ Nanoparticles

-

Precursor Solution: A 1.0 M solution of cobalt(II) nitrate hexahydrate [Co(NO₃)₂·6H₂O] is prepared in deionized water.

-

Precipitation: A 2.0 M solution of sodium hydroxide (NaOH) is added dropwise to the cobalt nitrate solution under constant magnetic stirring over 2 hours at room temperature. A precipitate is formed.

-

Washing and Drying: The precipitate is collected, washed to remove impurities, and dried in an oven.

-

Calcination: The dried powder is calcined at a specific temperature (e.g., 400°C for 2 hours) to yield crystalline Co₃O₄ nanoparticles.[7]

The properties of the resulting nanoparticles, such as crystallite size and band gap, are influenced by synthesis parameters like pH and precursor concentration.[6]

Table 2: Properties of Synthesized Cobalt Oxide (Co₃O₄) Nanoparticles